

# A Comparative Analysis of Experimental and Database Spectra for 3'-Nitropropiophenone

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## Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a detailed cross-referencing of experimental and database spectra for **3'-Nitropropiophenone**, a key intermediate in various synthetic pathways. By comparing published experimental data with widely-used spectral databases, this document aims to facilitate compound verification and highlight potential variations arising from different analytical methodologies.

## Executive Summary

This guide presents a comparative analysis of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **3'-Nitropropiophenone**. Experimental data from peer-reviewed literature are juxtaposed with spectral information from the National Institute of Standards and Technology (NIST) and PubChem databases. Key spectral features are summarized in tabular format for easy comparison. Detailed experimental protocols for the cited studies are provided to offer insights into the conditions under which the data were generated. This guide also includes a graphical representation of the workflow for spectral cross-referencing to aid researchers in their analytical processes.

## Comparison of Spectral Data

The following tables summarize the key spectral data for **3'-Nitropropiophenone** from both experimental and database sources.

## Fourier-Transform Infrared (FTIR) Spectroscopy

| Spectral Feature                      | Experimental (Solid Phase)<br>[1] | Database (NIST, Gas Phase)[2]  |
|---------------------------------------|-----------------------------------|--------------------------------|
| C=O Stretching                        | 1695 cm <sup>-1</sup>             | ~1700 cm <sup>-1</sup> (broad) |
| NO <sub>2</sub> Asymmetric Stretching | 1531 cm <sup>-1</sup>             | ~1540 cm <sup>-1</sup>         |
| NO <sub>2</sub> Symmetric Stretching  | 1354 cm <sup>-1</sup>             | ~1350 cm <sup>-1</sup>         |
| C-N Stretching                        | 812 cm <sup>-1</sup>              | Not clearly resolved           |
| Aromatic C-H Stretching               | 3084 cm <sup>-1</sup>             | ~3100 cm <sup>-1</sup>         |

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons                      | Experimental (CDCl <sub>3</sub> ) | Database (PubChem, CDCl <sub>3</sub> ) |
|------------------------------|-----------------------------------|--|
| CH <sub>2</sub> (quartet)    | 3.10 ppm                          | 3.1 ppm                                |
| CH <sub>3</sub> (triplet)    | 1.25 ppm                          | 1.2 ppm                                |
| Aromatic Protons (multiplet) | 7.70 - 8.45 ppm                   | 7.6 - 8.4 ppm                          |

## Mass Spectrometry (MS)

| Ion   | Database (PubChem) |
|---|--------------------|
| Molecular Ion [M] <sup>+</sup>                  | m/z 179            |
| [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> | m/z 150            |
| [M-NO <sub>2</sub> ] <sup>+</sup>               | m/z 133            |
| [C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup> | m/z 104            |
| [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>   | m/z 77             |

## Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the accurate interpretation and comparison of spectral data.

## Experimental FTIR and FT-Raman Spectroscopy

The experimental data presented in this guide is based on the work of Udhayakala et al. (2010).<sup>[1]</sup>

- Sample Preparation: The **3'-Nitropropiophenone** sample was of high purity and used as a solid for the spectral analysis.
- Instrumentation: The FTIR spectrum was recorded on a Nicolet Avatar 370 DTGS spectrometer in the range of 4000–400  $\text{cm}^{-1}$ . The FT-Raman spectrum was obtained using a Bruker RFS 100/S spectrometer with a 1064 nm Nd:YAG laser source, covering the range of 3500–100  $\text{cm}^{-1}$ .
- Data Acquisition: Spectra were recorded at room temperature. For FTIR, the sample was likely prepared as a KBr pellet. For FT-Raman, the sample was placed in a capillary tube.

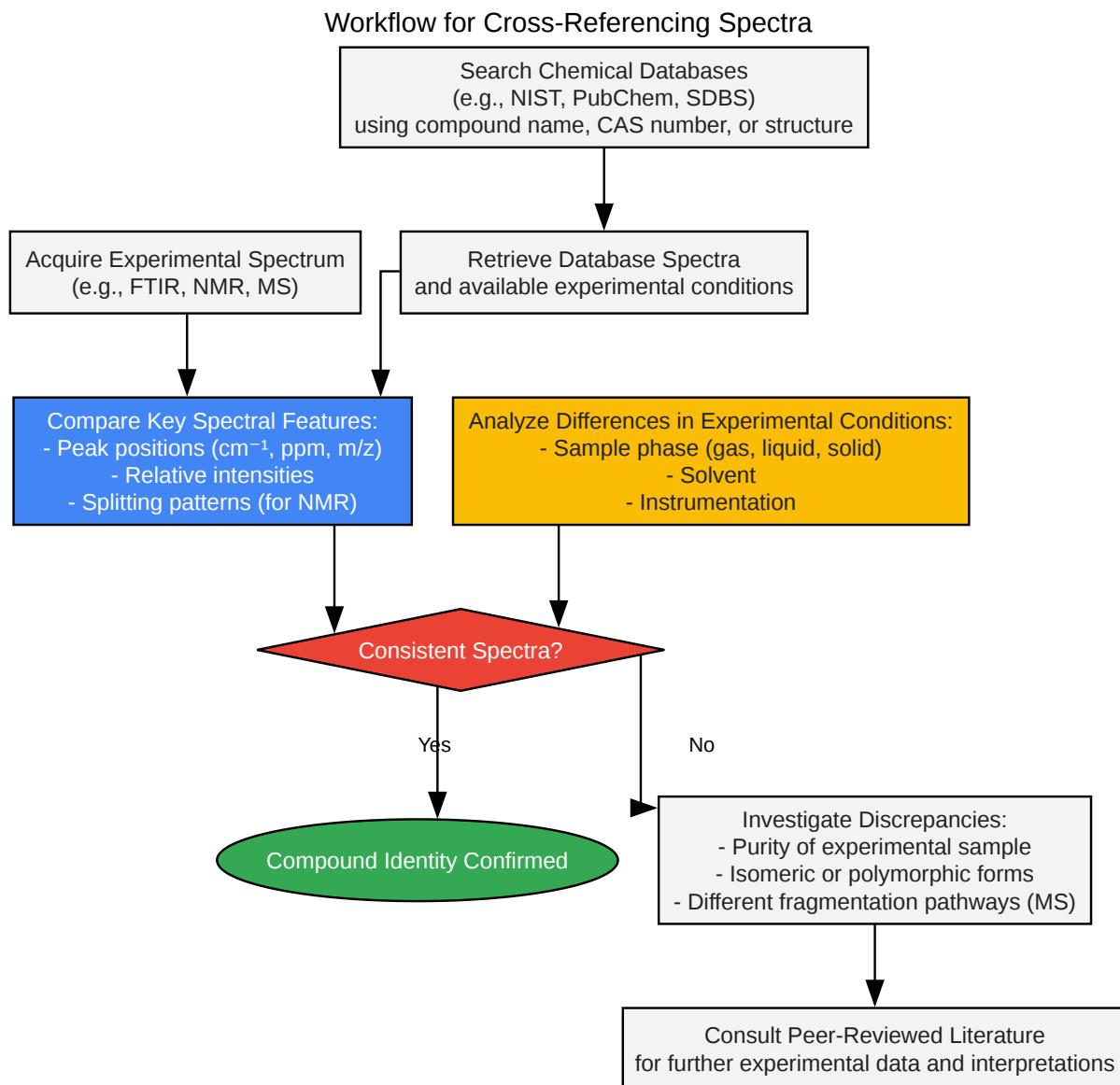
## Database Spectra Methodologies

The spectral data from public databases were acquired under different conditions.

- NIST Gas-Phase IR Spectrum: The spectrum for **3'-Nitropropiophenone** in the NIST database was obtained using Gas Chromatography-Infrared Spectroscopy (GC-IR).<sup>[2][3]</sup> This involves separating the compound in the gas phase before infrared analysis. The spectra in this database are baseline corrected and have a resolution of 8.0  $\text{cm}^{-1}$ .<sup>[3]</sup> It is important to note that gas-phase spectra can differ from condensed-phase (solid or liquid) spectra due to the absence of intermolecular interactions.
- PubChem  $^1\text{H}$  NMR Spectrum: The  $^1\text{H}$  NMR spectrum available on PubChem was recorded on a Varian A-60 spectrometer. The solvent used was deuterated chloroform ( $\text{CDCl}_3$ ). Further details regarding sample concentration and temperature are not explicitly provided in the database entry.
- PubChem Mass Spectrum: The mass spectrum on PubChem was likely obtained using Electron Ionization (EI) due to the observed fragmentation pattern. The data provides the mass-to-charge ratio ( $m/z$ ) of the molecular ion and various fragment ions. Specific details of the mass spectrometer and the ionization energy are not provided.

# Workflow for Spectral Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing experimental spectra with database entries.



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Caption: A flowchart illustrating the systematic process for comparing experimental spectra with database spectra for compound identification.

## Conclusion

The cross-referencing of experimental and database spectra for **3'-Nitropropiophenone** reveals a good overall correlation in the key spectral features. Minor differences, particularly in the IR spectra, can be attributed to the different sample phases (solid vs. gas). For definitive compound identification, it is essential for researchers to consider the experimental conditions under which the spectra were acquired. This guide serves as a valuable resource by providing a direct comparison and detailed methodological context, thereby supporting robust analytical practices in chemical research and development.

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